(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone.
Amination: The thiazole intermediate is then reacted with 2-nitroaniline to form the (2-nitrophenyl)amino group.
Acrylonitrile formation: The final step involves the condensation of the intermediate with an appropriate acrylonitrile derivative under basic conditions to form the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine.
Substitution reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might act as a ligand, facilitating the formation of a reactive intermediate.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but with a phenyl group instead of a p-tolyl group.
(Z)-3-((2-nitrophenyl)amino)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile may confer unique electronic and steric properties, potentially leading to different reactivity and applications compared to its analogs.
Properties
IUPAC Name |
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-13-6-8-14(9-7-13)17-12-26-19(22-17)15(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOSDFJYTAUNNN-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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